molecular formula C23H23FN4O3 B4520366 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- CAS No. 1232801-52-3

3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-

Cat. No.: B4520366
CAS No.: 1232801-52-3
M. Wt: 422.5 g/mol
InChI Key: BCXKXIMTJJKTAL-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 6 with a 4-fluorophenyl group and at position 2 with a 2-oxoethyl linker connected to a 4-(3-methoxyphenyl)piperazinyl moiety . Its synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and purification via chromatography .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-20-4-2-3-19(15-20)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)17-5-7-18(24)8-6-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKXIMTJJKTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121649
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232801-52-3
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232801-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the piperazinyl moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Core

  • The pyridazinone ring undergoes nucleophilic substitution at position 2 when reacted with ethyl bromoacetate in acetone under basic conditions (K₂CO₃), forming the 2-oxoethyl intermediate .

  • Example Reaction :

    Pyridazinone+CH2COOEt-BrK2CO3,acetone2-oxoethyl-pyridazinone[4]\text{Pyridazinone} + \text{CH}_2\text{COOEt-Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{2-oxoethyl-pyridazinone} \quad[4]

Condensation with Hydrazine Derivatives

  • The 2-oxoethyl intermediate reacts with hydrazine hydrate to form acetohydrazide derivatives (yield: 76–99%) .

    2-oxoethyl-pyridazinone+NH2NH2Acetohydrazide[2][4]\text{2-oxoethyl-pyridazinone} + \text{NH}_2\text{NH}_2 \rightarrow \text{Acetohydrazide} \quad[2][4]

Formation of Benzalhydrazones

  • The acetohydrazide undergoes condensation with substituted benzaldehydes (e.g., 4-chloro, 4-methoxy) in ethanol under reflux to yield benzalhydrazones .

    Acetohydrazide+Ar-CHOrefluxBenzalhydrazone[2][4]\text{Acetohydrazide} + \text{Ar-CHO} \xrightarrow{\text{reflux}} \text{Benzalhydrazone} \quad[2][4]

Monoamine Oxidase (MAO) Inhibition

  • Structural analogs with fluorophenyl and methoxyphenyl groups exhibit potent MAO-B inhibition. For example:

    • T6 (meta-bromo substitution): IC₅₀ = 0.013 µM for MAO-B .

    • T3 (para-chloro substitution): IC₅₀ = 0.039 µM .

  • Substitution patterns on the phenyl ring significantly affect inhibitory activity:

    Substituent (Position)MAO-B IC₅₀ (µM)Relative Potency vs. Pargyline
    -Br (meta)0.013
    -Cl (para)0.0391.5×
    -OCH₃ (para)6.860.02×
    Data adapted from .

Hydrolysis and Stability

  • The piperazine-linked oxoethyl group undergoes hydrolysis in acidic conditions (e.g., glacial acetic acid), cleaving the amide bond to regenerate the pyridazinone core .

Impact of Electron-Withdrawing Groups

  • Fluorine at the para position on the phenyl ring enhances electrophilic substitution reactivity at the pyridazinone core.

  • Methoxy groups (electron-donating) reduce electrophilicity but improve solubility in polar solvents.

Piperazine Functionalization

  • Piperazine derivatives with 3-methoxyphenyl groups show enhanced binding to serotonin receptors compared to unsubstituted analogs.

  • Example : Substituting 4-benzylpiperazine with 4-(3-methoxyphenyl)piperazine increases MAO-B selectivity by 15-fold .

Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYieldReference
Acetohydrazide formationHydrazine hydrate, ethanol76–99%
Benzalhydrazone condensationBenzaldehyde, reflux in EtOH65–82%
Nucleophilic substitutionK₂CO₃, acetone, 60°C58–85%
Hydrolysis of amide bondGlacial acetic acid, 100°C90%

Comparative Analysis of Analogous Derivatives

Compound StructureKey FeatureBiological Activity
6-(4-Fluoro-2-methoxyphenyl)Methoxy at C2, fluoro at C4Anticancer (HCT116 IC₅₀: 12 µM)
2-[2-(4-benzylpiperazino)-...Benzyl group on piperazineSerotonin receptor modulation
T6 (meta-bromo analog)Bromine at meta positionMAO-B inhibition (IC₅₀: 0.013 µM)

Mechanistic Insights

  • MAO-B Inhibition : The fluorophenyl group stabilizes π-π interactions with the enzyme’s hydrophobic pocket, while the methoxyphenyl-piperazine moiety enhances binding affinity via hydrogen bonding .

  • Hydrolytic Stability : The oxoethyl linker is susceptible to enzymatic cleavage in vivo, which can be modulated by substituting the piperazine group.

Scientific Research Applications

Monoamine Oxidase Inhibition

Research indicates that derivatives of pyridazinones exhibit significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B). For instance, certain analogs have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting potent activity compared to established inhibitors like lazabemide and pargyline .

Neuroprotective Effects

The neuroprotective potential of pyridazinone derivatives has been explored in various studies. Compounds that inhibit MAO-B are particularly relevant for neurodegenerative diseases such as Parkinson's disease, where they may help prevent the breakdown of neuroprotective neurotransmitters like dopamine .

Antidepressant Activity

Given their action on monoamine pathways, some pyridazinone derivatives are being investigated for antidepressant effects. The modulation of serotonin and norepinephrine levels through MAO inhibition could provide therapeutic benefits in treating depression .

Case Study 1: MAO-B Inhibition

A study evaluated several pyridazinone derivatives for their MAO-B inhibitory activity. The compound 6-(4-fluorophenyl)-3(2H)-pyridazinone was identified as one of the most potent inhibitors, demonstrating a significant selectivity index over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibition .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of Parkinson's disease, a pyridazinone derivative showed promise in reducing neuroinflammation and preserving dopaminergic neurons. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among pyridazinone derivatives include:

Compound Name Position 6 Substituent Piperazine Substituent Unique Features
Target Compound 4-Fluorophenyl 3-Methoxyphenyl Enhanced electron-withdrawing effects from fluorine; improved solubility via methoxy group
6-(4-Chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone () 4-Chlorophenyl 2-Methoxyphenyl Chlorine increases lipophilicity; ortho-methoxy may sterically hinder receptor binding
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone () 4-Methylsulfanylphenyl 4-Chlorophenyl Sulfur-containing substituent enhances metabolic stability
6-(4-Fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one () 4-Fluorophenyl 3,4,5-Trimethoxyphenyl-oxadiazole Oxadiazole ring introduces rigidity; trimethoxy groups may improve CNS penetration

Pharmacological Activity

  • MAO-B Inhibition :

    • The target compound's 3-methoxyphenylpiperazinyl group may enhance MAO-B affinity compared to 4-chlorophenyl analogs. reports IC50 values as low as 0.013 µM for derivatives with fluorophenyl groups .
    • In contrast, compounds with 4-chlorophenylpiperazine () show reduced potency due to higher lipophilicity, which may limit blood-brain barrier permeability .
  • Anti-inflammatory and Analgesic Activity: Pyridazinones with acetylhydrazone moieties (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone derivatives) exhibit superior anti-inflammatory activity compared to the target compound, likely due to additional hydrogen-bonding interactions .

Key Research Findings

Structure-Activity Relationships (SAR)

  • Fluorine vs. Chlorine : Fluorine at position 6 (target compound) improves metabolic stability and reduces off-target interactions compared to chlorine .
  • Methoxy Position : 3-Methoxyphenyl on piperazine (target) offers better solubility than 2-methoxyphenyl (), but may reduce binding affinity due to steric effects .
  • Piperazine vs. Piperidine: Hydroxypiperidino analogs () show lower MAO-B inhibition due to reduced basicity of the nitrogen center .

Pharmacokinetic Properties

  • The target compound’s logP (~2.8) is lower than chlorophenyl analogs (~3.5), suggesting improved aqueous solubility .
  • Oxadiazole-containing derivatives () exhibit longer half-lives in vitro, attributed to resistance to esterase-mediated degradation .

Biological Activity

3(2H)-Pyridazinone derivatives, particularly those containing piperazine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl], exhibits potential as a therapeutic agent against various conditions, including neurodegenerative diseases and cancer.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's efficacy as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The compound demonstrated:

  • IC50 Values :
    • MAO-A: 1.57 µM
    • MAO-B: 4.19 µM
  • Selectivity Index :
    • MAO-B: 120.8 (indicating a high degree of selectivity) .

This inhibition is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease, where MAO-B inhibition can lead to increased levels of neuroprotective neurotransmitters.

2. Cytotoxicity Studies

In cytotoxicity evaluations using L929 fibroblast cells:

  • The compound exhibited minimal cytotoxic effects at lower concentrations (1, 10, or 20 µM).
  • At higher concentrations (50 and 100 µM), another derivative (T3) caused complete cell death, whereas the subject compound remained non-toxic .

3. Antimicrobial Activity

Pyridazinone derivatives have shown promising antimicrobial properties. In comparative studies:

  • Compounds were tested against various bacterial strains (e.g., E. coli and S. aureus) and fungi (e.g., A. niger).
  • The compound exhibited significant bactericidal and fungicidal activities, outperforming standard antibiotics .

4. Anti-inflammatory Effects

Research indicates that certain pyridazinone derivatives possess anti-inflammatory properties:

  • Inhibition of IL-β production has been observed in stimulated HL-60 cells.
  • The presence of specific functional groups enhances this activity .

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of pyridazinones reported that compounds similar to the target compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative conditions .

Evaluation of Anticancer Activity

Another investigation into the anticancer properties of pyridazinone derivatives revealed that several compounds effectively inhibited tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Summary

Activity IC50 Value Selectivity Index Notes
MAO-A Inhibition1.57 µM-Reversible inhibitor
MAO-B Inhibition4.19 µM120.8Highly selective for MAO-B
Cytotoxicity>120 µM-Non-toxic at lower concentrations
Antimicrobial--Effective against E. coli and S. aureus
Anti-inflammatory--IL-β production inhibition observed

Q & A

Basic: What synthetic methodologies are recommended for preparing this pyridazinone derivative, and how can its purity be validated?

Answer:
The compound is synthesized via a multi-step route involving condensation of 6-(4-fluorophenyl)-3(2H)-pyridazinone with a 2-oxoethylpiperazine intermediate. Key steps include nucleophilic substitution and amide bond formation under reflux conditions. Purity is validated using:

  • IR spectroscopy : Confirmation of carbonyl (C=O) stretches at 1698 cm⁻¹ and piperazinyl C–N bonds at 1234 cm⁻¹ .
  • NMR spectroscopy : Diagnostic signals include the singlet for the methoxy group (δ 3.80 ppm, 1^1H-NMR) and pyridazinone ring protons (δ 7.00–7.98 ppm) .
  • LC/MSMS : Molecular ion peak at m/z 487 [M + Na]+^+ and elemental analysis (C, H, N within ±0.5% of theoretical values) .

Basic: What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?

Answer:
Mechanistic studies focus on receptor interaction profiling. The piperazinyl moiety suggests affinity for serotonin (5-HT1A_{1A}) or adrenergic receptors. Methods include:

  • Radioligand binding assays : Competitive displacement of 3^3H-labeled ligands (e.g., 5-HT1A_{1A} antagonists) to quantify receptor affinity .
  • Functional assays : Measurement of cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction reveals:

  • Triclinic crystal system (space group P1) with unit cell parameters: a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
  • Hydrogen bonding networks : Between pyridazinone carbonyl oxygen and adjacent morpholinyl groups, stabilizing the lattice .
  • Torsional angles : Confirmation of the spatial orientation of the 4-(3-methoxyphenyl)piperazinyl group, critical for receptor docking .

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies demonstrate:

  • 4-Fluorophenyl substitution : Enhances metabolic stability and CNS penetration due to reduced CYP450-mediated oxidation .
  • 3-Methoxyphenylpiperazinyl group : Increases selectivity for 5-HT1A_{1A} receptors over α1_1-adrenergic receptors, reducing cardiovascular side effects .
  • Pyridazinone core : Essential for maintaining planar geometry, facilitating π-π stacking with receptor residues .

Advanced: How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

Answer:
Discrepancies may arise from:

  • Metabolic differences : In vitro assays (e.g., AGS cell line) lack phase I/II metabolism; use hepatocyte S9 fractions to simulate in vivo conditions .
  • Dosage adjustments : Account for plasma protein binding (e.g., >90% albumin binding) to calculate free drug concentrations .
  • Structural analogs : Compare with derivatives lacking the 4-fluorophenyl group to isolate toxicity mechanisms .

Advanced: What computational strategies are employed to predict binding modes with target receptors?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glue for simulating interactions with 5-HT1A_{1A} receptors (PDB ID: 6WGT). Key interactions include hydrogen bonds between pyridazinone C=O and Ser159 .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories, focusing on piperazinyl group flexibility .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Answer:

  • MTT assay : Cytotoxicity in AGS gastric cancer cells (IC50_{50} reported at 48 μM) .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50_{50} > 10 μM indicates low torsadogenic potential) .
  • Ames test : Salmonella typhimurium TA98 strain to evaluate mutagenicity .

Advanced: How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in biological matrices?

Answer:

  • Column selection : C18 reverse-phase column (5 μm, 150 × 4.6 mm) with mobile phase: 0.1% formic acid in acetonitrile/water (70:30) .
  • Detection : UV at 254 nm (pyridazinone absorption maxima) or MS/MS in MRM mode (transition m/z 487 → 369) .
  • Validation parameters : Linearity (R2^2 > 0.995), LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and recovery (>85% in plasma) .

Advanced: What in vivo models are suitable for evaluating anti-inflammatory or analgesic efficacy?

Answer:

  • Carrageenan-induced paw edema : Measure reduction in paw volume 4h post-administration (ED50_{50} < 10 mg/kg indicates potency) .
  • Acetic acid writhing test : Dose-dependent inhibition of abdominal contractions (e.g., 60% reduction at 20 mg/kg vs. control) .
  • Microdialysis in rodents : Quantify CNS exposure via dopamine/serotonin levels in striatal fluid .

Advanced: How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Answer:

  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperazinyl coupling to control stereochemistry .
  • Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., amide bond formation) to improve yield (>85%) and reduce byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-
Reactant of Route 2
Reactant of Route 2
3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-

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